Product packaging for CID 131851591(Cat. No.:CAS No. 23795-03-1)

CID 131851591

Cat. No.: B149487
CAS No.: 23795-03-1
M. Wt: 308.35 g/mol
InChI Key: SCMLKIXRTFETRJ-UHFFFAOYSA-N
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Description

Probenecid is an inhibitor of organic-anion transporters located in cell membranes. These transporters often extrude fluorescent indicators from cells, and therefore contribute to poor dye retention. This phenomenon usually causes high background in the assays that require the good retention of the dye indicators inside cells. The use of probenecid to inhibit the transporter activity, and thus to reduce leakage of the intracellular dye indicators is a common method for reducing fluorescence background of calcium assays

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NNaO4S B149487 CID 131851591 CAS No. 23795-03-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

23795-03-1

Molecular Formula

C13H19NNaO4S

Molecular Weight

308.35 g/mol

IUPAC Name

sodium 4-(dipropylsulfamoyl)benzoate

InChI

InChI=1S/C13H19NO4S.Na/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16;/h5-8H,3-4,9-10H2,1-2H3,(H,15,16);

InChI Key

SCMLKIXRTFETRJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.[Na]

Other CAS No.

23795-03-1

Origin of Product

United States

Historical Context and Conceptual Development of Probenecid Sodium in Pharmacological Research

Origins in Modulating Xenobiotic Elimination

The impetus for the development of probenecid (B1678239) arose during World War II, a period when the demand for the new "wonder drug," penicillin, far outstripped its supply. nih.gov A primary challenge in penicillin therapy was its rapid excretion by the kidneys, necessitating frequent and large doses to maintain therapeutic concentrations. researchgate.net This prompted a search for a compound that could delay its elimination.

Researchers focused on the renal tubular secretion mechanism, a process responsible for actively transporting various organic acids, including penicillin, from the blood into the urine for excretion. wikipedia.orgyoutube.com The goal was to find a substance that could competitively inhibit this transport system, thereby prolonging the half-life of co-administered drugs. An earlier compound, caronamide, showed promise but was limited by toxicity and the need for large doses. nih.gov

This research culminated in the synthesis of probenecid, p-(di-n-propylsulfamoyl)benzoic acid, in 1949. researchgate.netnih.gov Probenecid proved to be a more potent and better-tolerated inhibitor of renal tubular secretion. researchgate.net Its mechanism of action involves the competitive inhibition of organic anion transporters (OATs), particularly OAT1 and OAT3, located in the proximal tubules of the kidneys. youtube.compatsnap.comnih.gov By preferentially binding to these transporters, probenecid effectively blocks the secretion of other organic anions like penicillin, leading to increased plasma concentrations and a longer duration of action. wikipedia.orgyoutube.com

This successful modulation of xenobiotic elimination was a landmark achievement in pharmacology, demonstrating a clear understanding of drug-drug interactions at the level of renal transport. While the need to ration penicillin subsided with improved production methods, the principle established by probenecid remains a cornerstone of pharmacokinetic research. researchgate.net

Evolution of Research Focus beyond Initial Applications

The initial success of probenecid as a modulator of antibiotic elimination paved the way for the exploration of its effects on other endogenous and exogenous compounds handled by the renal organic anion transport system. A serendipitous discovery in the early 1950s revealed that probenecid also inhibited the renal tubular reabsorption of uric acid. nih.gov This uricosuric effect, mediated by the inhibition of the urate transporter 1 (URAT1) in the renal tubules, led to its repurposing for the treatment of gout, a condition characterized by high levels of uric acid in the blood (hyperuricemia). patsnap.comnih.gov For many years, the treatment of gout became the primary clinical application of probenecid. cancer.gov

However, the scientific inquiry into probenecid's mechanisms and effects did not stop there. Over the subsequent decades, research has unveiled a broader spectrum of molecular targets, pushing the boundaries of its potential applications into new and unexpected areas of pharmacology.

Interactive Table: Key Molecular Targets of Probenecid

TargetPrimary FunctionTherapeutic/Research Implication
Organic Anion Transporters (OAT1, OAT3) Mediate the transport of organic anions from the blood into kidney tubules for excretion.Initial use to increase plasma concentrations of antibiotics like penicillin. researchgate.net
Urate Transporter 1 (URAT1) Mediates the reabsorption of uric acid from the urine back into the blood.Treatment of gout and hyperuricemia by promoting uric acid excretion. patsnap.com
Pannexin 1 (Panx1) Hemichannels Form large pores in cell membranes, involved in ATP release and inflammation.Potential neuroprotective and anti-inflammatory effects. nih.govfrontiersin.org
Transient Receptor Potential Vanilloid 2 (TRPV2) Channel A cation channel involved in various physiological processes, including cardiac function.Investigated for potential positive inotropic effects in heart failure. nih.govnih.gov

The evolution of research has particularly highlighted probenecid's effects beyond the kidneys. Studies beginning in the 1950s and 1960s indicated that probenecid could block active transport across the blood-brain barrier. nih.gov More recently, its ability to inhibit pannexin 1 hemichannels has opened up avenues for investigating its role in neuroinflammation and neurodegenerative diseases. nih.govnih.govnih.gov Inhibition of pannexin 1 is thought to reduce the release of inflammatory molecules, suggesting a potential neuroprotective role. frontiersin.org

Furthermore, probenecid has been identified as an agonist of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a discovery that has spurred research into its potential applications in cardiology. cancer.govnih.gov Activation of TRPV2 channels in cardiomyocytes has been shown to have a positive inotropic (contractility-enhancing) effect, suggesting a novel therapeutic approach for conditions like heart failure. nih.govnih.gov

This expanded understanding of probenecid's pharmacological profile has transformed it from a drug with a narrow, specific function into a valuable research tool. Its ability to interact with multiple, seemingly unrelated targets allows scientists to probe the physiological and pathological roles of these transporters and channels. cancer.gov

Interactive Table: Evolution of Probenecid Research Applications

EraPrimary Research FocusKey Findings
1940s-1950s Modulating Penicillin ExcretionSuccessful inhibition of renal OATs to prolong antibiotic half-life. researchgate.net
1950s-1980s Gout and HyperuricemiaInhibition of URAT1 leading to increased uric acid excretion. nih.gov
1980s-Present Central Nervous System (CNS) ResearchBlockade of transporters at the blood-brain barrier; inhibition of pannexin 1. nih.govnih.gov
2000s-Present Novel Channel ModulationIdentification as a Panx1 inhibitor and a TRPV2 agonist, with implications for neuroinflammation and cardiology. nih.govnih.gov

The journey of probenecid from a simple adjuvant in antibiotic therapy to a multi-target pharmacological agent illustrates a dynamic and evolving understanding of its molecular interactions and their physiological consequences.

Mechanisms of Action at the Molecular and Cellular Level

Interaction with Organic Anion Transporters (OATs)

Probenecid's interaction with the organic anion transporter (OAT) family, particularly members of the solute carrier 22 (SLC22) family, is central to its therapeutic effects. These interactions are characterized by competitive inhibition and modulation of transporter expression.

Competitive Inhibition Dynamics with SLC22 Transporters (OAT1, OAT3, URAT1)

Probenecid (B1678239) acts as a competitive inhibitor of several key SLC22 transporters, including OAT1 (SLC22A6), OAT3 (SLC22A8), and URAT1 (SLC22A12). nih.govscinapse.iopatsnap.com This inhibition occurs primarily in the renal tubules. nih.govpatsnap.com By competing with endogenous and exogenous organic anions for binding sites on these transporters, probenecid alters their transport kinetics. patsnap.comwikipedia.org

The inhibition of URAT1, a transporter responsible for the reabsorption of uric acid from the urine back into the blood, is the primary mechanism behind probenecid's uricosuric effect. nih.govresearchgate.netdrugbank.com By blocking URAT1, probenecid prevents uric acid reabsorption, leading to increased urinary excretion of uric acid and a subsequent decrease in serum urate levels. nih.govresearchgate.netdrugbank.com

Simultaneously, probenecid's inhibition of OAT1 and OAT3, which are involved in the secretion of organic anions from the blood into the renal tubules, can lead to increased plasma concentrations of various drugs, such as certain antibiotics and antiviral agents. nih.govdrugbank.commedicinesinformation.co.nz This is because probenecid competitively blocks the transporters responsible for their elimination. wikipedia.orgmedicinesinformation.co.nz Studies in healthy participants have shown that administration of probenecid significantly alters the plasma and urine metabolomes, indicating widespread drug-metabolite interactions due to the inhibition of these transporters. nih.gov

Table 1: Probenecid's Competitive Inhibition of SLC22 Transporters

Transporter Gene Name Location Primary Function Effect of Probenecid Inhibition
OAT1 SLC22A6 Renal Proximal Tubule Secretion of organic anions Increased plasma levels of OAT1 substrates nih.govmedicinesinformation.co.nz
OAT3 SLC22A8 Renal Proximal Tubule Secretion of organic anions Increased plasma levels of OAT3 substrates nih.govmedicinesinformation.co.nz
URAT1 SLC22A12 Renal Proximal Tubule Reabsorption of uric acid Increased urinary excretion of uric acid nih.govresearchgate.net

Modulation of Transporter Expression (e.g., OAT3 mRNA and Protein Levels)

Beyond competitive inhibition, probenecid has been shown to modulate the expression of OATs. Research has demonstrated that probenecid can reduce the mRNA and protein levels of OAT3 in a dose-dependent manner. nih.govresearchgate.netnih.govresearchgate.net In studies using A549 human lung epithelial cells, treatment with probenecid at concentrations of 1 μM or higher resulted in a significant reduction in OAT3 mRNA levels. nih.govresearchgate.net This was accompanied by a corresponding decrease in OAT3 protein expression. nih.govresearchgate.net These findings suggest that probenecid's impact on OAT3-mediated transport may involve both direct inhibition and a reduction in the number of available transporter proteins. nih.gov

Table 2: Effect of Probenecid on OAT3 Expression in A549 Cells

Probenecid Concentration Time Effect on OAT3 mRNA Effect on OAT3 Protein Reference
≥ 1 μM 24 hours >40% reduction 41% reduction nih.gov
0.1 μM 48 hours Similar reduction to 1uM at 24h - nih.gov

Influence on ATP-Binding Cassette (ABC) Transporters

Probenecid also interacts with members of the ATP-binding cassette (ABC) transporter superfamily, which are crucial for the efflux of a wide range of substrates from cells.

Inhibition of Multidrug Resistance-Associated Proteins (MRPs)

Probenecid is recognized as an inhibitor of several multidrug resistance-associated proteins (MRPs), which are members of the ABC transporter family. rndsystems.combiocrick.comnih.gov It has been shown to reverse multidrug resistance in cancer cell lines that overexpress MRPs. biocrick.comnih.gov For instance, in MRP-overexpressing HL60/AR and H69/AR tumor cell lines, probenecid effectively reversed resistance to chemotherapeutic agents like daunorubicin (B1662515) and vincristine (B1662923) in a concentration-dependent manner. biocrick.comnih.gov This reversal of resistance is associated with an increased intracellular accumulation of these drugs. nih.gov However, it is noteworthy that in some leukemic cell lines, probenecid has also been observed to increase MRP levels, suggesting a complex and potentially context-dependent interaction. biocrick.com

Differential Effects on Other Efflux Transporters (e.g., P-glycoprotein, BCRP)

The inhibitory effects of probenecid on ABC transporters appear to be selective. In contrast to its action on MRPs, probenecid does not appear to significantly inhibit P-glycoprotein (P-gp), another prominent ABC transporter involved in multidrug resistance. nih.gov Studies have shown that probenecid failed to reverse multidrug resistance in cell lines that overexpress P-gp, such as HL60/Tax and P388/ADR. nih.gov Information regarding the specific interaction between probenecid and Breast Cancer Resistance Protein (BCRP), another important efflux transporter, is less definitive in the provided context.

Modulation of Membrane Channels and Other Receptors

Probenecid's molecular interactions extend beyond transporters to include direct modulation of various membrane channels and receptors, contributing to its diverse pharmacological profile.

Probenecid is a known inhibitor of pannexin-1 (Panx1) channels, with a reported IC50 of approximately 150 μM. rndsystems.comresearchgate.netnih.gov Pannexin-1 channels are involved in the release of ATP from cells, which plays a role in various physiological and pathological processes, including inflammation. nih.govfrontiersin.org By inhibiting Panx1, probenecid can attenuate ATP release and subsequent inflammatory signaling. nih.govnih.gov

Interestingly, probenecid has been identified as a potent agonist of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel. nih.govnih.govresearchgate.net Activation of TRPV2 channels by probenecid leads to an influx of calcium ions, which can trigger various cellular responses. nih.govmdpi.com Recent studies have provided structural insights into this interaction, revealing that probenecid binds to a previously unidentified intracellular pocket on the TRPV2 channel, potentiating its response to other stimuli. nih.govresearchgate.net

Furthermore, probenecid has been shown to directly impair the activation of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. nih.govtandfonline.comnih.gov This inhibition has been demonstrated in both human and canine P2X7 receptors, with an IC50 value of 158 µM for the canine receptor and 203 µM for the human receptor. tandfonline.comnih.gov The inhibition of P2X7 by probenecid appears to be independent of its effects on pannexin-1 channels. nih.gov

Table 3: Probenecid's Interaction with Membrane Channels and Receptors

Target Action Reported IC50/Effect Potential Consequence References
Pannexin-1 (Panx1) Channel Inhibition ~150 μM Reduced ATP release, anti-inflammatory effects rndsystems.comresearchgate.netnih.gov
TRPV2 Channel Agonist/Potentiator - Increased intracellular calcium, modulation of cardiovascular function nih.govnih.govresearchgate.net
P2X7 Receptor Inhibition 158 µM (canine), 203 µM (human) Dampened inflammatory responses nih.govtandfonline.comnih.gov

Pannexin 1 (Panx1) Hemichannel Blockade

Probenecid is recognized as a potent blocker of Pannexin 1 (Panx1) channels. nih.govphysiology.org These channels are crucial for mediating the non-vesicular release of ATP from cells, which plays a role in paracrine signaling. mdpi.com The inhibitory action of probenecid on Panx1 is concentration-dependent and is understood to occur through an interaction with the first extracellular loop of the Panx1 protein. nih.gov

A key feature of probenecid's action is its specificity. Studies have demonstrated that while it effectively inhibits currents mediated by Panx1 channels, it does not affect channels formed by connexins. physiology.org This selectivity allows for the experimental differentiation between the functions of these two distinct types of membrane channels. physiology.org

The blockade of Panx1 by probenecid has been shown to have neuroprotective effects in certain contexts. For instance, in models of subarachnoid hemorrhage, probenecid attenuates early brain injury by inhibiting the activation of the AIM2 inflammasome in neurons, a process linked to Panx1 channel activity. frontiersin.org By blocking the Panx1 channel, probenecid can prevent the release of cellular signals that trigger inflammatory cascades. frontiersin.orgresearchgate.net Research in retinal ganglion cells has also shown that probenecid can inhibit ATP release in response to mechanical stress, such as stretching or swelling. mdpi.com

Table 1: Research Findings on Probenecid's Panx1 Blockade

Finding Model/System Observed Effect Reference
Inhibition of Panx1 currents Panx1-transfected cells Concentration-dependent blockade nih.gov
Specificity of Blockade Xenopus oocytes Inhibited Panx1, but not connexin channels physiology.org
Neuroprotection Subarachnoid Hemorrhage (SAH) model Attenuated AIM2 inflammasome activation frontiersin.org

Transient Receptor Potential Vanilloid 2 (TRPV2) Channel Activation

In contrast to its inhibitory role on Panx1, probenecid acts as a selective agonist for the Transient Receptor Potential Vanilloid 2 (TRPV2) channel. nih.govmedchemexpress.com TRPV2 is a non-selective cation channel permeable to Ca²⁺, and its activation by probenecid leads to an increase in intracellular calcium levels. mdpi.comresearchgate.net This activation has been demonstrated in various cell types, including sensory neurons and cardiomyocytes. nih.govnih.gov

The activation of TRPV2 by probenecid is dose-dependent. researchgate.net Studies using HEK293T cells transfected with TRPV2 showed that probenecid application caused rapid increases in whole-cell currents. researchgate.net This effect is specific to TRPV2, as cells transfected with other related thermoTRP channels (like TRPV1, TRPV3, TRPV4) did not show a significant response to probenecid treatment. researchgate.net

In the cardiovascular system, TRPV2 activation by probenecid has been shown to increase both inotropy (contractility) and lusitropy (relaxation) in the heart, an effect that is absent in TRPV2 null mice. nih.gov This suggests that TRPV2 channels are important in modulating myocyte contractile function through the regulation of Ca²⁺ transients and sarcoplasmic reticulum Ca²⁺ loading. nih.gov

Table 2: Research Findings on Probenecid's TRPV2 Activation

Finding Model/System Observed Effect Reference
Selective Agonism TRPV2-transfected HEK293T cells Rapid increase in whole-cell current researchgate.net
Calcium Influx Fluo-3 calcium imaging Dose-dependent increase in calcium influx researchgate.net
Cardiac Function Wild-type vs. TRPV2 null mice Increased inotropy and lusitropy in WT mice nih.gov

Alterations in Cellular Energetics and Membrane Potential

Probenecid can significantly interfere with cellular oxidative metabolism, particularly at higher concentrations (≥1 mM). nih.gov Research on isolated rat kidney mitochondria has revealed that probenecid acts as an uncoupler of oxidative phosphorylation. nih.gov This is characterized by an increase in the resting state (state 4) respiration and a decrease in the ADP-stimulated (state 3) respiration, leading to a loss of respiratory control. nih.gov

This uncoupling effect results in a concentration-dependent reduction in cellular ATP content. nih.gov Furthermore, probenecid induces a rapid depolarization of the plasma membrane. nih.gov This depolarization is thought to be a direct effect of the lipophilic nature of probenecid interfering with membrane permeability, rather than solely a consequence of ATP depletion, as the effect is immediate. nih.gov In isolated mouse muscle fibers, probenecid has been observed to induce a leak of Ca²⁺ from the sarcoplasmic reticulum (SR) at rest and reduce the peak voltage-activated SR Ca²⁺ release. nih.gov

Table 3: Effect of Probenecid on Renal Cell Energetics and Membrane Potential

Parameter Concentration Effect Reference
Mitochondrial Respiration ≥1 mM Increased state 4, decreased state 3 respiration nih.gov
Respiratory Control Ratio (RCR) 1 mM - 10 mM Concentration-dependent reduction (complete loss at 10 mM) nih.gov
Cellular ATP Content ≥1 mM Significant, concentration-dependent reduction nih.gov

Impact on Enzymatic Activities and Metabolic Processes

Beyond its direct effects on ion channels and cellular membranes, probenecid also influences key metabolic pathways, including glucuronidation and the activity of the mixed-function oxidase system.

Influence on Glucuronidation Pathways

Probenecid has been found to inhibit glucuronidation, a major pathway for the metabolism and excretion of many drugs and endogenous compounds. nih.gov Specifically, it can inhibit the formation of acyl glucuronides. A pilot study in a human volunteer demonstrated that co-administration of probenecid significantly reduced the renal glucuronidation of nalidixic acid from 53% to 16%. nih.gov This inhibition is thought to be a competitive process, as probenecid itself is metabolized via glucuronide conjugation. nih.gov This action can lead to reduced renal clearance and an increased half-life of other drugs that are primarily eliminated through this pathway. nih.gov

Table 4: Effect of Probenecid on Nalidixic Acid Metabolism

Parameter Control With Probenecid Reference
Renal Glucuronidation of Nalidixic Acid 53% 16% nih.gov
Renal Clearance of Nalidixic Acid Baseline Reduced (p < 0.001) nih.gov

Induction of Mixed Function Oxidase System Enzymes

In addition to its inhibitory effects on transport and conjugation, probenecid has been shown to possess enzyme-inducing properties. nih.govnih.gov It can induce enzymes within the mixed-function oxidase system, which are critical for the metabolism of a wide range of xenobiotics. nih.gov Studies in humans have indicated that probenecid administration can lead to an increase in the activity of these enzymes, which could potentially alter the metabolic clearance of other co-administered drugs. nih.govnih.gov

Influence on Endogenous Substrate Homeostasis and Metabolism

Regulation of Urate Transport Pathways

Probenecid (B1678239) is well-established as a uricosuric agent, meaning it increases the excretion of uric acid in the urine. This action is primarily mediated through its inhibition of urate transport pathways in the kidney. Probenecid inhibits the tubular reabsorption of urate, leading to decreased serum urate levels. drugbank.com The mechanism involves the inhibition of renal tubular transporters responsible for urate reuptake. drugbank.com

Key urate transporters affected by probenecid include Urate Transporter 1 (URAT1), located on the apical membrane of proximal tubule epithelial cells, which is responsible for reabsorbing urate from the tubular lumen back into the cells. oncotarget.comnih.gov Probenecid competes with urate for binding to URAT1, thereby interrupting this reabsorption process and promoting urate excretion. oncotarget.com Probenecid also inhibits Organic Anion Transporter 4 (OAT4), another urate transporter associated with diuretic-induced hyperuricemia. nih.gov Additionally, probenecid can inhibit Multidrug Resistance Protein 4 (MRP4/ABCC4), a transporter involved in urate excretion from cells into the tubule lumen. oncotarget.com

While the precise mechanism by which probenecid inhibits renal tubular transport is not fully elucidated, it may involve interference with transport enzymes or substrate access to protein receptor sites on kidney tubules. drugbank.com Studies have shown that probenecid can inhibit currents mediated by pannexin 1 channels in a similar concentration range as observed for transporter inhibition, although the relationship between pannexin 1 channels and transporters is not fully understood. nih.gov

Alterations in Metabolomic Profiles Mediated by Organic Anion Transporters

Probenecid's inhibition of renal OATs, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), leads to significant alterations in the metabolomic profiles of plasma and urine. nih.govresearchgate.net These transporters are located in the basolateral membrane of proximal tubule cells and are involved in the uptake of organic anions from the blood into the cells for secretion into the tubular lumen. nih.gov By blocking OAT1 and OAT3, probenecid reduces the renal clearance of numerous endogenous metabolites, leading to their elevated concentrations in plasma and decreased excretion in urine. nih.govresearchgate.netresearchgate.net

A metabolomic study in healthy participants administered probenecid revealed significant alterations in hundreds of metabolites. nih.govresearchgate.net Analysis focused on potential OAT1 substrates identified 97 metabolites that showed elevated plasma levels and decreased urinary excretion, indicative of OAT-mediated clearance. nih.gov These metabolites encompassed various classes, including signaling molecules, antioxidants, and gut microbiome products. nih.gov Metabolomics analyses in Oat1 and Oat3 knockout mice have provided further support, showing elevated serum levels of many metabolites identified as likely OAT substrates in humans. nih.govresearchgate.net

Impact on Signaling Molecules and Antioxidants

Effects on Gut Microbiome-Derived Metabolites

The gut microbiome produces a diverse array of metabolites that can enter the circulation and be subject to renal excretion, partly mediated by OATs. elifesciences.orgsigmaaldrich.cn Probenecid-mediated inhibition of OAT1 and OAT3 has been shown to impact the levels of gut microbiome-derived metabolites in plasma. nih.govnih.govresearchgate.net Studies in animal models of chronic kidney disease treated with probenecid have also indicated that OATs play a critical role in determining the plasma levels of gut microbiome-derived uremic solutes, such as indoxyl sulfate, kynurenate, and anthranilate. cloudfront.net These findings highlight the involvement of OATs in the remote interorganismal communication between gut microbes and the host, and how probenecid can perturb this interaction.

Changes in Monoamine Metabolite Levels in Neural Systems

Probenecid has been observed to influence the levels of monoamine metabolites, particularly in the central nervous system. Pioneering studies indicated that probenecid blocks the active transport of acidic metabolites of dopamine (B1211576) and serotonin (B10506) from the cerebrospinal fluid (CSF) to the blood, thereby decreasing their excretion and increasing their concentrations in the CSF. nih.govnih.gov These metabolites include homovanillic acid (HVA), a major metabolite of dopamine, and 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite of serotonin. nih.govnih.govwikipedia.orgwikipedia.org This effect has been utilized in research to assess monoamine turnover in the brain. nih.gov

Studies in rats have demonstrated that probenecid administration can increase the brain content of kynurenate, a metabolite of tryptophan. nih.gov Furthermore, in the context of neurotoxicity models, probenecid has been used to increase the levels of certain compounds in the brain, influencing the metabolic landscape of monoamines and their derivatives. plos.org

Pharmacological Modulation of Xenobiotic and Drug Disposition

Renal Tubular Transport Interactions

A key aspect of probenecid's pharmacological activity is its influence on renal tubular transport. It acts as a competitive inhibitor of organic anion transporters present in the kidney tubules, thereby altering the excretion of numerous acidic compounds. medicinesinformation.co.nzmedicinesinformation.co.nzwikipedia.orgnih.gov

Inhibition of Renal Secretion for Organic Acids (e.g., Beta-Lactam Antibiotics, Antivirals)

Probenecid (B1678239) is a well-established inhibitor of the active tubular secretion of organic acids in the kidney. This mechanism is particularly relevant for drugs that are substrates of renal organic anion transporters, such as OAT1 and OAT3. medicinesinformation.co.nzmedicinesinformation.co.nznih.govresearchgate.netnih.govnih.govmedicinesinformation.co.nz By inhibiting these transporters, probenecid reduces the renal clearance of such compounds, leading to increased plasma concentrations and prolonged half-lives. medicinesinformation.co.nzmedicinesinformation.co.nzmedicinesinformation.co.nz

Historically, this effect was notably exploited to enhance the plasma levels and extend the duration of action of beta-lactam antibiotics, including various penicillins and cephalosporins. medicinesinformation.co.nzmedicinesinformation.co.nzwikipedia.orgmedicinesinformation.co.nzmedsafe.govt.nzphebra.comdrugs.com Studies have demonstrated a two-to-fourfold increase in plasma levels for several beta-lactam antibiotics when administered with probenecid. phebra.comdrugs.com

Beyond antibiotics, probenecid also impacts the renal disposition of certain antiviral medications. For instance, it has been shown to decrease the renal clearance of cidofovir (B1669016) and adefovir (B194249), which are also substrates for renal organic anion transporters. researchgate.netnih.govmedscape.comnih.gov The coadministration of probenecid with cidofovir, for example, decreases its renal clearance and has been utilized to mitigate nephrotoxicity associated with cidofovir therapy, presumably by blocking its active tubular secretion. phebra.comnih.govwikipedia.orgeuropa.eunih.govresearchgate.net Studies in rabbits showed that probenecid decreased cidofovir radioactivity in the kidney at 15 minutes postdose by 70% and increased plasma levels by 65% at the same time point. nih.gov Similarly, probenecid has been shown to increase plasma tenofovir (B777) levels and decrease its kidney-to-plasma partition coefficient in rats, suggesting inhibition of renal uptake via OAT1. jst.go.jp A physiologically-based pharmacokinetic model predicted that coadministration of tenofovir disoproxil fumarate (B1241708) with probenecid would increase tenofovir plasma exposure by 60% and decrease renal cell exposure threefold. nih.govresearchgate.net

In vitro studies using human kidney slices have quantified the inhibitory potential of probenecid on the uptake of adefovir and benzylpenicillin, which are considered probe substrates for OAT1 and OAT3, respectively. Probenecid potently inhibited the uptake of both, with reported inhibition constant (Ki) values of 18.6 ± 5.1 μM for adefovir and 12.6 ± 4.2 μM for benzylpenicillin. researchgate.netnih.gov Clinical studies in healthy subjects further supported these findings, showing that probenecid significantly reduced the renal clearance of these probe substrates in a dose-dependent manner. researchgate.netnih.gov For instance, the renal clearance of adefovir was reduced by 45% and benzylpenicillin by 78% with the maximum tested dose of probenecid (1500 mg). researchgate.netnih.gov

Data on the effect of probenecid on renal clearance of selected drugs:

Co-administered DrugProbenecid Effect on Renal ClearanceObserved Change in Plasma Concentration (AUC)Proposed MechanismSource
AdefovirDecreased (45% reduction with 1500 mg probenecid)Increased plasma levels jst.go.jpOAT1 inhibition researchgate.netnih.govjst.go.jp researchgate.netnih.govjst.go.jp
BenzylpenicillinDecreased (78% reduction with 1500 mg probenecid)Increased serum exposure researchgate.netOAT3 inhibition researchgate.netnih.gov researchgate.netnih.gov
CidofovirDecreasedIncreased serum level, decreased kidney concentration phebra.comnih.goveuropa.eunih.govresearchgate.netActive tubular secretion blockade (OATs) nih.govwikipedia.orgeuropa.euresearchgate.net phebra.comnih.govwikipedia.orgeuropa.eunih.govresearchgate.net
TenofovirDecreasedIncreased plasma exposure (60% predicted) nih.govresearchgate.netOAT1 and OAT3 inhibition nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net
Aciclovir/Valaciclovir33% decrease in clearance50% increase in concentrationsOAT inhibition medicinesinformation.co.nzmedicinesinformation.co.nz
Baricitinib69% decrease in clearance3-fold increase in concentrationsOAT inhibition medicinesinformation.co.nzmedicinesinformation.co.nz
Enalapril/Enalaprilat73% decrease in clearance50% increase in concentrationsLikely OAT inhibition medicinesinformation.co.nzmedicinesinformation.co.nz
Methotrexate (B535133)DecreasedIncreased half-life, 2-4-fold increase in plasma concentrations medicinesinformation.co.nzmedicinesinformation.co.nzresearchgate.netOAT-mediated renal secretion inhibition medicinesinformation.co.nzmedicinesinformation.co.nzresearchgate.netaacrjournals.org medicinesinformation.co.nzmedicinesinformation.co.nzresearchgate.netaacrjournals.org
MycophenolateDecreasedConcentrations increase (magnitude unclear)Mechanism unclear medicinesinformation.co.nzmedscape.com
NitrofurantoinLikely 50% decrease in clearanceLikely 2-fold increase in concentrationsLikely OAT inhibition medicinesinformation.co.nz
FamciclovirIncreased plasma concentrations of active moiety (penciclovir)Increased plasma concentrationsAcidic (anionic) drug competition for renal tubular clearance medscape.com
Meropenem/VaborbactamDecreased eliminationIncreased levelsCompetition for active tubular secretion medscape.com
DicloxacillinDecreased renal clearanceIncreased levels medscape.com

Competitive Interactions with Specific Drug Substrates (e.g., Methotrexate, Fexofenadine)

Probenecid engages in competitive interactions with various drug substrates for renal tubular transport, particularly those handled by organic anion transporters. This competition can significantly impact the plasma concentrations and elimination of the co-administered drug.

Methotrexate, an antifolate drug, is primarily eliminated by renal tubular secretion mediated by organic anion transporters. researchgate.net Probenecid has been shown to decrease the tubular secretion of methotrexate, potentially leading to increased serum concentrations and enhanced toxicity. medsafe.govt.nzresearchgate.net Studies have demonstrated that probenecid can increase the half-life and area under the plasma concentration-time curve (AUC) of methotrexate by inhibiting OAT-mediated renal secretion. researchgate.netaacrjournals.org In vitro studies using rat renal organic anion transporter rOAT1 have shown that probenecid competitively inhibits methotrexate uptake with an apparent Ki value of 15.8 μM, indicating that rOAT1 is a major site for this interaction. researchgate.net

Fexofenadine (B15129), an antihistamine, is another drug whose renal transport is affected by probenecid. The renal drug-drug interaction between probenecid and fexofenadine is considered to be mediated by transporter inhibition. researchgate.net

Blood-Brain Barrier (BBB) Transport Dynamics

Probenecid also influences the transport of substances across the blood-brain barrier (BBB). The BBB expresses various transporters, including organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), which regulate the passage of compounds into and out of the central nervous system (CNS). mdpi.comresearchgate.netumich.edumdpi.com

Modulation of Efflux Transporters at the BBB

Probenecid is known to inhibit organic acid transport in various organs, including the brain. rndsystems.comtocris.combiocrick.com It has been indicated that probenecid can block active transport across the BBB. mdpi.com Specifically, probenecid is recognized as an inhibitor of anionic transport proteins such as OATs, organic anion transporting polypeptides, and MRPs. biocrick.compsu.eduasm.org OAT isoforms 1 and 3 (OAT1 and OAT3) are present in the endothelial cells of the BBB and play a role in regulating the transport of organic anions from the brain. mdpi.comresearchgate.net Probenecid's blockade of these transporters can increase the levels of certain xenobiotics and endogenous molecules in the CNS. mdpi.comresearchgate.net

Studies involving cefadroxil (B1668780), a cephalosporin (B10832234) antibiotic that is a substrate for OATs, MRPs, and OATPs, have investigated the effect of probenecid on its distribution in the brain. umich.edumdpi.com In rats, co-administration of probenecid increased the accumulation of cefadroxil in brain cells, suggesting inhibition of efflux transporters at the BBB. umich.edu The ratio of unbound cefadroxil AUC in brain extracellular fluid to blood was approximately 2.5-fold greater during probenecid treatment. umich.edu This indicates that transporters inhibitable by probenecid play an important role in mediating the brain-to-blood efflux of cefadroxil at the BBB. umich.edu

Probenecid has also been speculated to block MRP efflux at the BBB. mdpi.com While it is known to inhibit MRPs in vitro, there is no clear in vitro evidence that probenecid is an inhibitor of MRP4, a transporter involved in the renal secretion of tenofovir. nih.govbiocrick.com

Impact on Central Nervous System Drug Exposure

By modulating transport across the BBB, probenecid can impact the exposure of certain drugs in the central nervous system (CNS). The ability of probenecid to block active transport mechanisms that efflux drugs from the brain can lead to increased CNS concentrations. mdpi.comresearchgate.net

Studies have shown that coadministration of probenecid with certain compounds can increase their concentration in the brain and cerebrospinal fluid (CSF). mdpi.com For instance, the transport of morphine across the BBB has been shown to be sensitive to probenecid, suggesting that morphine is a substrate of probenecid-sensitive transporters at the BBB. mdpi.com Peripheral coadministration of probenecid and kynurenate increased both brain and systemic levels of kynurenate by blocking OATs. mdpi.com Similarly, inhibition of OAT3 by probenecid has been shown to reduce the transfer of bumetanide (B1668049) from the brain into the circulating blood. mdpi.com

While probenecid can enhance the CNS exposure of some drugs, this effect is substrate-specific. For example, coadministration with probenecid did not affect the brain concentration of hydroxyurea. mdpi.com Also, studies in rats showed that probenecid had no effect on the blood-brain barrier transport of norfloxacin. psu.eduasm.org

In general, understanding how probenecid affects the transport of drugs across the BBB can potentially be utilized to increase the concentration of certain drugs in the brain for therapeutic benefit, particularly for drugs with low CNS bioavailability due to efflux or high urinary clearance. mdpi.comresearchgate.net

Hepatic Transport and Biliary Excretion Interactions

Probenecid also interacts with hepatic transport mechanisms and influences biliary excretion, although this aspect is less extensively documented compared to its renal effects. Probenecid has been shown to decrease both hepatic and renal excretion of sulfobromophthalein (B1203653) (BSP). drugs.comwikidoc.org

Studies in rats have demonstrated that probenecid can delay the plasma clearance of methotrexate and reduce both its hepatic and renal excretion. aacrjournals.orgnih.gov Investigations using isolated rat hepatocytes in suspension revealed that probenecid effectively inhibited methotrexate influx with an inhibition constant (Ki) of approximately 100 μM. nih.gov This inhibition of influx was accompanied by a reduction in methotrexate accumulation within the hepatocytes. nih.gov The studies suggested that the inhibition of hepatic methotrexate secretion by probenecid in vivo is likely a consequence of interference with hepatic uptake of the antifolate rather than a direct interaction at a hepatic secretory site. nih.gov

Probenecid Sodium As a Research Tool and Experimental Probe

Applications in Cellular and Molecular Transport Studies

Probenecid (B1678239) sodium is widely utilized in research to investigate the function of membrane transporters, especially those involved in the movement of organic anions across cell membranes. Its inhibitory action provides a means to dissect the contribution of these transporters to cellular processes.

Inhibition of Fluorescent Dye Efflux in Live Cell Imaging

A key application of probenecid in live cell imaging is its ability to inhibit the efflux of various anionic fluorescent dyes. Many fluorescent indicators used to measure intracellular parameters like calcium or pH are organic anions or are conjugated to anionic groups biotium.combiotium.com. These dyes can be actively transported out of cells by organic anion transporters, leading to signal loss and increased background fluorescence biotium.combiotium.com.

Probenecid, by blocking these efflux transporters, helps retain the fluorescent dyes within the cells, thereby improving signal intensity and enabling longer imaging periods biotium.combiotium.com. This is particularly important in studies using dyes like Fluo-4 and Fura-2, where probenecid is often included in loading protocols to prevent transporter-mediated efflux plos.org. The use of water-soluble probenecid sodium salt facilitates its dissolution in assay buffers, eliminating the need for caustic solutions required for the free acid form biotium.combiotium.com.

Studies have demonstrated that probenecid inhibits the uptake and efflux of dyes such as Lucifer Yellow in various cell types, including fibroblasts and plant cells, suggesting the involvement of probenecid-inhibitable organic anion transporters in dye sequestration into cellular compartments like lysosomes and vacuoles biologists.com.

Discrimination of Channel Types (e.g., Connexins vs. Pannexins)

Probenecid has proven useful in distinguishing the activity of different types of membrane channels, specifically connexin hemichannels and pannexin channels. While both types of channels can mediate the release of molecules like ATP, they exhibit differential sensitivity to probenecid. Research indicates that probenecid inhibits currents mediated by pannexin 1 channels, often in a concentration range similar to that observed for its effects on transport processes researchgate.netphysiology.org. Crucially, probenecid does not significantly affect channels formed by connexins, allowing researchers to pharmacologically differentiate between the activities of these two channel families researchgate.netphysiology.orgnih.gov. This differential inhibition has been applied in studies investigating the roles of connexins and pannexins in various physiological contexts, including neuroinflammation and retinal function researchgate.netnih.govmdpi.com. For example, studies in the developing brain have used probenecid to determine that connexins, but not pannexin 1 hemichannels, play a significant role in generating endogenous spontaneous electrical activity in subplate neurons mdpi.com.

Utility in In Vitro and In Vivo Pharmacokinetic Research Models

Probenecid sodium is a valuable tool in pharmacokinetic research, both in isolated cell systems and in living organisms, to study drug disposition and the function of drug transporters.

Animal Models for Drug Disposition and Transporter Function Studies

In vivo studies using animal models frequently employ probenecid to investigate the role of organic anion transporters in the absorption, distribution, metabolism, and excretion (ADME) of various compounds. By inhibiting OATs, particularly OAT1 and OAT3 which are crucial for renal and hepatic clearance, probenecid can alter the pharmacokinetics of co-administered drugs that are substrates for these transporters nih.govresearchgate.netnih.gov.

Studies in rats and monkeys have shown that probenecid administration leads to increased plasma and tissue exposure of OAT substrates by reducing their renal and/or hepatic uptake and subsequent elimination nih.govresearchgate.netnih.govpsu.edu. For instance, probenecid has been shown to increase the plasma and brain exposure of N-acetylcysteine in rats, indicating that N-acetylcysteine is a substrate for OAT1 and OAT3 nih.gov. Similarly, studies in cynomolgus monkeys have used probenecid to examine drug-drug interactions involving renal clearance of drugs like famotidine (B1672045) and cimetidine, demonstrating species-dependent effects on transporter activity psu.edu.

Cell Culture Systems for Transporter Mechanism Elucidation

Cell culture systems are extensively used to study the mechanisms of transporter-mediated drug transport, and probenecid is a key inhibitor in these studies. Various cell lines, including human embryonic kidney (HEK293) cells and Madin-Darby canine kidney (MDCK) cells, are transfected to overexpress specific organic anion transporters (e.g., OAT1, OAT3) nih.govpsu.eduiqpc.com.

In these in vitro models, probenecid is used to inhibit the transport of known or potential transporter substrates, allowing researchers to confirm transporter activity and determine the substrate specificity and inhibitory potential of new compounds nih.govpsu.eduiqpc.com. For example, studies using HEK293 cells overexpressing OAT1 or OAT3 have demonstrated that probenecid significantly decreases the uptake of N-acetylcysteine, confirming it as a substrate for these transporters nih.gov. Cell culture systems also allow for the investigation of the interplay between different transporters and the effects of inhibitors like probenecid on transporter expression levels nih.govmdpi.com. Studies in A549 cells have shown that probenecid can reduce OAT3 mRNA and protein levels in a dose-dependent manner nih.gov.

Cell-based assays are considered a major in vitro research model for studying renal transporter-mediated drug-drug interactions researchgate.net.

Exploration in High-Throughput Screening for Transporter Substrates/Inhibitors

Probenecid's well-characterized inhibitory activity makes it a valuable reference compound in high-throughput screening (HTS) assays aimed at identifying novel substrates and inhibitors of organic anion transporters and other probenecid-sensitive transporters.

Cell lines overexpressing specific transporters can be used in HTS formats to screen large libraries of compounds for their ability to interact with the transporter iqpc.comnih.gov. By using probenecid as a positive control or reference inhibitor, researchers can validate the assay and compare the potency of potential new inhibitors iqpc.com. While direct HTS assays for purified transport proteins are not widely available, cell-based assays and membrane vesicle assays are adapted for HTS to study transporter activity and inhibition iqpc.comnih.gov. Probenecid's known interaction profile aids in the deconvolution of hits from these screens, helping to identify compounds that specifically target OATs or other probenecid-sensitive transport proteins. This facilitates the discovery of potential new drug candidates or research tools that modulate transporter function nih.gov.

Advanced Methodologies in Probenecid Sodium Research

Chromatographic Techniques for Quantitative Analysis

Chromatography plays a vital role in separating Probenecid (B1678239) sodium from complex mixtures, allowing for its precise quantitative analysis. Various chromatographic methods, including HPLC, LC-MS/MS, TLC, and GC, have been applied in Probenecid sodium research.

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS

HPLC is a widely used technique for the quantitative analysis of Probenecid sodium in various samples, including pharmaceutical formulations and biological fluids. RP-HPLC methods have been developed and validated for the simultaneous estimation of Probenecid sodium alongside other compounds, such as Sulopenem Etzadroxil. impactfactor.org These methods often employ C18 columns and mobile phases consisting of mixtures like acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer. impactfactor.org Detection is commonly carried out using UV detectors at wavelengths such as 272 nm. impactfactor.org HPLC methods have demonstrated good linearity and accuracy for Probenecid analysis. impactfactor.org

LC-MS/MS, which combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry, is another powerful technique for quantifying Probenecid sodium, particularly in complex biological matrices like human plasma and urine. nih.govmdpi.comresearchgate.net This method is capable of simultaneously quantifying Probenecid and its metabolites, as well as other co-administered drugs. nih.govmdpi.com LC-MS/MS methods often involve sample preparation steps like protein precipitation or solid-phase extraction. nih.govmdpi.com Chromatographic separation is typically achieved using reversed-phase columns, and detection is performed using electrospray ionization (ESI) in positive or negative ion mode and multiple reaction monitoring (MRM). mdpi.comresearchgate.net LC-MS/MS methods have shown high sensitivity with low limits of quantification. nih.gov

An example of an RP-HPLC method for the simultaneous estimation of Sulopenem Etzadroxil and Probenecid in pharmaceutical formulations utilized a Hyperclone 5µ BDS C18 column with a mobile phase of acetonitrile and ammonium formate buffer (40:60, pH 3.0) at a flow rate of 1.0 mL/min. Detection was performed at 272 nm. The method showed linearity over a range of 25–150 µg/mL with high correlation coefficients. impactfactor.org Accuracy studies demonstrated recoveries of 99.9% for Probenecid. researchgate.net

A validated LC-MS/MS method for the quantification of Probenecid in rat blood and urine demonstrated accuracy between 80-120% and precision within ±20% over linear ranges of 0.05 to 105 µM in blood and 0.04 to 75 µM in urine. nih.gov

Thin-Layer Chromatography (TLC) and Gas Chromatography (GC)

Thin-Layer Chromatography (TLC) has been employed for the analysis of Probenecid, often for purity assessment or in conjunction with other detection methods. nih.gov TLC methods typically utilize silica (B1680970) gel plates as the stationary phase and various solvent systems as the mobile phase. nih.gov Visualization of Probenecid spots can be achieved using UV light or specific spray reagents. nih.gov A rapid TLC spectrodensitometric method has been developed for the simultaneous determination of Probenecid in mixtures, using silica gel 60 F 254 plates and a mobile phase of toluene–ethyl acetate–methanol–ammonia (30:20:20:0.1, v/v/v/v). researchgate.net Detection was performed by UV at 248 nm. researchgate.net

Gas Chromatography (GC) has also been reported as a method for the analysis of Probenecid. researchgate.netresearchgate.net While GC is generally suitable for volatile or semi-volatile compounds, derivatization steps may be necessary for less volatile substances like Probenecid to make them amenable to GC analysis. chromatographyonline.com

In a study evaluating the purity of Probenecid, TLC was performed on silica gel plates using solvent systems such as absolute ethanol:acetic acid (99:1) and diethylamine:methanol:toluene (40:35:25). nih.gov Visualization was done with short wavelength UV light and specific spray reagents, revealing a major product spot. nih.gov

Spectroscopic and Spectrophotometric Approaches

Spectroscopic and spectrophotometric techniques provide valuable information about the structural and quantitative aspects of Probenecid sodium based on its interaction with electromagnetic radiation.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used method for the quantitative estimation of Probenecid sodium, particularly in pharmaceutical formulations. journalijar.comijpsonline.com Probenecid exhibits characteristic absorption maxima in the UV region. ijpsonline.com Quantitative analysis is typically performed by measuring the absorbance of Probenecid solutions at its maximum wavelength, often around 243-244 nm, and comparing it to a calibration curve. journalijar.comijpsonline.com UV-Vis spectroscopy can also be used for the identification of Probenecid by comparing its spectrum to reference spectra. nih.govmhlw.go.jp

A validated UV-Vis spectroscopic method for the estimation of Probenecid in tablet dosage forms used dilute sodium hydroxide (B78521) as a solvent and measured absorbance at 243 nm. journalijar.com The method showed a percentage recovery of 100.2 ± 0.34 and was validated for various parameters according to ICH guidelines. journalijar.com The limit of detection and limit of quantitation were reported as 0.5 µg/ml and 1.5 µg/ml, respectively. journalijar.com Another study utilizing UV-Vis spectrophotometry for the simultaneous determination of Amoxycillin and Probenecid found the absorption maximum of Probenecid at 244 nm in 0.025 N NaOH. ijpsonline.com

Fluorimetric Methods

Fluorimetric methods, which involve measuring the fluorescence emitted by a substance after excitation with light, have also been explored for the determination of Probenecid in biological fluids. researchgate.netnih.gov These methods can offer high sensitivity, although their applicability and sensitivity may vary depending on the specific biological matrix. nih.gov

A fluorometric method for the determination of Probenecid in biological fluids was found to be more sensitive than conventional methods for cerebrospinal fluid but less sensitive for blood. nih.gov

Molecular Modeling and Computational Studies

Molecular modeling and computational studies provide theoretical insights into the behavior, interactions, and properties of Probenecid sodium at the molecular level. These approaches can complement experimental findings and aid in understanding the mechanisms of action and potential interactions of Probenecid.

Computational studies, including molecular docking and molecular dynamics simulations, have been used to explore the binding interactions of Probenecid with target proteins. nih.gov These studies can predict binding affinities and assess the stability of the interactions. nih.gov For instance, molecular docking and dynamics simulations have been employed to investigate the binding of Probenecid to proteins such as AKT1, EGFR, SRC, HSP90AA1, and PPARG, suggesting potential roles in mediating its effects. nih.gov Analysis of root mean square deviation (RMSD) values from molecular dynamics simulations can provide insights into the stability of protein-ligand complexes. nih.gov

Other computational approaches, such as Hirshfeld surface analysis, atom in molecules (AIM), and independent gradient model (IGM), have been used to assess intermolecular interactions in Probenecid and its salts. researchgate.net Molecular electrostatic potential surfaces (MEPs) and pKa rules have been applied to analyze salt-forming sites and principles. researchgate.net Computational calculations of lattice energy and hydration-free energy can help understand the relationships between these parameters and properties like melting point and solubility. researchgate.net

Computational results have indicated that the main hydrogen bond strength in certain Probenecid salts is greater than in others, correlating with higher melting points. mdpi.com Analysis of hydrogen bond networks and stacking modes through computational methods can provide detailed insights into the crystal structures of Probenecid salts. researchgate.net

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) investigations aim to correlate the chemical structure of Probenecid sodium and its analogs with their biological activities. These studies are crucial for understanding which parts of the molecule are essential for its interaction with specific transporters and other potential targets.

Probenecid is known to inhibit various organic anion transporters (OATs), including OAT1, OAT2, OAT3, and OAT6, with varying potencies caymanchem.com. It also inhibits the ATP-binding cassette transporter ABCC1 (MRP1) and activates the transient receptor potential (TRP) channel TRPV2 caymanchem.com. SAR studies involving Probenecid and its derivatives help to identify the structural moieties responsible for these diverse interactions. For instance, studies comparing Probenecid with other uricosuric agents like benzbromarone (B1666195) and sulfinpyrazone (B1681189) have highlighted differences in their transporter inhibition profiles, which contribute to their distinct pharmacological properties and potential for drug-drug interactions dovepress.commdpi.comnih.gov. Probenecid's dual inhibition against URAT1 and other OATs like OAT1 and OAT3 is associated with significant drug-drug interactions mdpi.comnih.gov.

SAR analysis has also been applied in the context of Probenecid's potential activity against SARS-CoV-2 and RSV. These studies, often combined with computational methods, explore the binding interactions between Probenecid and potential viral or host targets, such as AKT1, EGFR, SRC, and HSP90AA1 nih.govfrontiersin.orgresearchgate.net. Electrostatic potential mapping, a component of some SAR analyses, can reveal how the charge distribution of Probenecid influences its ability to penetrate and interact within the binding pockets of target proteins nih.govfrontiersin.org.

Research findings indicate that specific structural features of Probenecid are critical for its inhibitory activity on different transporters. For example, the benzoic acid derivative structure and the presence of sulfamoyl and propyl groups are key elements contributing to its interaction with OATs and MRP1 caymanchem.com.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the binding of small molecules like Probenecid sodium to target proteins. These methods provide atomic-level details about the binding pose, affinity, and stability of the ligand-protein complex.

Molecular docking studies have been extensively used to investigate the interaction of Probenecid with various transporters, including OATs and MRPs, to understand the structural basis of its inhibitory activity researchgate.netinformahealthcare.com. These simulations predict how Probenecid fits into the binding site of a transporter protein and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Recent molecular docking and dynamics simulations have explored the potential of Probenecid to interact with proteins involved in SARS-CoV-2 and RSV co-infection. Studies have shown that Probenecid exhibits strong binding affinities with targets such as AKT1, EGFR, SRC, HSP90AA1, and PPARG nih.govfrontiersin.orgresearchgate.netresearchgate.net. Molecular dynamics simulations further assess the stability of these predicted binding interactions over time, providing insights into the dynamic behavior of the Probenecid-protein complex nih.govfrontiersin.orgresearchgate.netresearchgate.net. For instance, MD simulations have suggested that the binding of Probenecid to SRC, HSP90AA1, and EGFR is particularly stable nih.gov.

These computational approaches complement experimental SAR studies by providing a theoretical framework for observed activity and guiding the design of new Probenecid analogs with potentially improved or altered target specificity. Molecular docking can predict the binding score, indicating the estimated binding affinity, while molecular dynamics simulations can reveal the flexibility of the binding site and the longevity of specific interactions mdpi.comfrontiersin.org.

For example, molecular docking studies on a Probenecid-derived compound as an alpha-amylase inhibitor predicted a specific binding pose and a docking score, highlighting key residues involved in the interaction mdpi.com. While this example is a derivative, it illustrates the application of docking in understanding the binding characteristics of Probenecid-related structures.

Data from molecular docking and dynamics simulations can be presented in various formats, including binding scores, interaction energies, and root-mean-square deviation (RMSD) values from MD simulations, which indicate the stability of the protein-ligand complex over time.

Predicted Binding Affinities (Example from Search Results): Molecular docking studies identified potential binding affinities of Probenecid with several targets related to SARS-CoV-2/RSV co-infection. While specific binding affinity values (e.g., Ki or IC50 from docking) were mentioned for some interactions, a comprehensive table across all identified targets was not consistently available in the search results. However, the studies indicated "strong binding affinities" with targets like AKT1, EGFR, SRC, HSP90AA1, and PPARG nih.gov.

Molecular Dynamics Simulation Stability (Example from Search Results): Molecular dynamics simulations assessed the stability of Probenecid's binding to several proteins. The results suggested stable interactions with SRC, EGFR, and HSP90AA1 nih.gov. Analysis of hydrogen bond formation during MD simulations further supported the stability of interactions with SRC, HSP90AA1, and EGFR nih.gov.

These advanced methodologies provide critical insights into the molecular interactions of Probenecid sodium, contributing to a deeper understanding of its mechanisms of action and facilitating the exploration of its potential in new therapeutic areas.

Emerging Research Directions and Potential Novel Applications

Investigation in Neuroinflammation and Neurodegenerative Processes

Recent studies suggest that probenecid (B1678239) holds promise in the context of central nervous system disorders characterized by neuroinflammation and neurodegenerative processes nih.govnih.gov. Neuroinflammation is recognized as a significant contributor to various CNS alterations and is a major trigger for neurodegenerative diseases nih.govnih.govmdpi.com. Research indicates that probenecid possesses neuroprotective, antiepileptic, and anti-inflammatory properties nih.govnih.gov. Its potential in this area is partly attributed to its ability to interact with membrane proteins, including pannexin 1 (Panx1) hemichannels nih.gov. Blocking Panx1 hemichannels with probenecid is highlighted as a mechanism to reduce neuroinflammation nih.govnih.gov. While the clinical use of probenecid for its traditional indications has decreased, preclinical research supports its potential to enhance conventional therapies for psychiatric conditions where drugs may have low bioavailability in the CNS nih.govnih.gov. This low bioavailability can be due to deficient passage through the blood-brain barrier, high efflux from the CNS, or high urinary clearance nih.govnih.gov. Probenecid's capacity to interact with organic anion transporters (OATs) and organic cation transporters (OCTs) in the brain, present in the choroid plexus and blood-brain barrier, can lead to increased levels of endogenous organic anions and cations, as well as xenobiotics and systemic drugs, in the blood, cerebrospinal fluid, and brain parenchyma . Additionally, probenecid activates TRPV2 channels, which are involved in the influx of Ca2+ ions into neurons and glial cells, increasing Ca2+ entry and Ca2+-dependent signaling nih.gov.

Exploration in Antiviral Strategies (e.g., SARS-CoV-2, RSV, Influenza A Virus)

Role in Cardiological Research (e.g., Positive Inotropic Effects)

Research has uncovered a novel use for probenecid as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation nih.gov. Probenecid has recently been identified as a potent agonist of Transient Receptor Potential Vanilloid 2 (TRPV2) channels nih.gov. Studies have shown that this receptor is present in cardiomyocytes, and probenecid exhibits a positive inotropic effect nih.gov. Experiments using echocardiography, Langendorff preparations, and isolated myocytes have measured changes in contractility, and studies using TRPV2-deficient mice have provided evidence that this effect is mediated by TRPV2 channels in cardiomyocytes nih.gov. The mechanism of increased contractility does not appear to be through the activation of β-adrenergic pathways nih.gov. It is proposed that the response to probenecid is due to the activation of TRPV2 channels secondary to sarcoplasmic reticulum release of Ca2+ nih.gov. Detailed studies on cardiac function have indicated that probenecid exhibits a positive inotropic effect, particularly after reperfusion injury, and can increase cardiac output frontiersin.org. This improved cardiac function and positive inotropic effect, presumably via TRPV2 channels, has also been explored in a clinical setting researchgate.net. A small clinical trial on stable heart failure patients showed that daily probenecid improved fractional shortening and diastolic function compared to placebo researchgate.netresearchgate.net. These findings regarding improved contractility have been corroborated in post-Fontan patients with univentricular circulation researchgate.net.

Beyond Transport Inhibition: New Biological Targets and Pathways

While probenecid is well-established as an inhibitor of organic anion transporters, particularly in the kidneys (e.g., OAT1, OAT3, URAT1) spandidos-publications.combiorxiv.org, emerging research highlights its interactions with other biological targets and pathways beyond these transport mechanisms. As discussed, probenecid is a potent agonist of TRPV2 channels, found in various cell types including cardiomyocytes and neurons nih.govnih.gov. This interaction with TRPV2 represents a significant target beyond its traditional role in organic anion transport nih.govnih.gov. Furthermore, probenecid has been shown to block pannexin 1 (Panx1) hemichannels nih.govphysiology.org. Panx1 channels are involved in the release of ATP and have been implicated in various physiological and pathological processes, including inflammation and neuroinflammation nih.govtrippbio.comphysiology.org. Inhibition of Panx1 by probenecid is suggested as a mechanism contributing to its anti-inflammatory effects nih.govtrippbio.comresearchgate.net. Research using open-access data portals has also indicated potential interactions with proteins involved in cancer progression, such as PANX1, URAT1 (through interaction with YWHAZ), and the SLC22 family of proteins (OATs) spandidos-publications.com. These interactions suggest that probenecid may influence pathways related to cell survival, tumor suppression, and drug resistance, pointing towards potential novel clinical uses through these new target pathways spandidos-publications.com.

Q & A

Basic Research Questions

Q. How can UV-Visible spectroscopy be validated for quantifying probenecid sodium in pharmaceutical formulations?

  • Methodological Answer : Develop a calibration curve using probenecid dissolved in 0.1N sodium hydroxide, with absorbance measured at 243–244 nm (linear range: 0–40 µg/ml; R² ≥ 0.999). Validate robustness by testing variations in sodium hydroxide concentration (e.g., 0.01N vs. 0.1N) and calculate LOD (0.5 µg/ml) and LOQ (1.5 µg/ml) using standard deviation and slope of the calibration curve . Ensure compliance with ICH guidelines by assessing accuracy (recovery ~100.2% ± 0.34) and precision (RSD < 2%) .

Q. What in vitro models are suitable for studying probenecid's effects on sodium transport and cyst formation in polycystic kidney disease?

  • Methodological Answer : Use polarized mpkCCDcl4 cells for short-circuit current measurements to evaluate epithelial sodium channel (ENaC) activity. For cystogenesis, employ 3D cyst cultures in Matrigel. Probenecid reduces fluid retention and cyst growth by inhibiting pannexin-1, validated via comparative analysis of ENaC currents and cyst volume .

Advanced Research Questions

Q. How does probenecid alter the pharmacokinetic-pharmacodynamic (PK-PD) profile of beta-lactam antibiotics like penicillin-V?

  • Methodological Answer : Design crossover studies comparing penicillin-V plasma concentrations with/without probenecid co-administration. Use non-compartmental PK analysis to calculate AUC and half-life. Probenecid inhibits renal excretion, increasing penicillin-V exposure (e.g., fourfold MIC coverage improvement). Validate safety via tolerability assessments and monitor for drug interactions (e.g., imipenem-probenecid contraindications) .

Q. How to resolve contradictions in probenecid's role as a transporter inhibitor across different biological systems?

  • Methodological Answer : Compare probenecid’s inhibition constants (Ki: 6.3–9.0 µM for OAT1/OAT3 vs. IC50: 1.6 mM for OCT1/OCT2) using competitive uptake assays. For brain distribution studies, employ in vivo microdialysis to quantify efflux clearance (0.0373 ml/min/g brain) and influx ratios. Reconcile discrepancies by testing modulators like salicylate (monocarboxylic acid transporter substrate) or N-ethylmaleimide (sulfhydryl modifier) .

Q. What experimental designs are optimal for evaluating probenecid's uricosuric efficacy in patients with renal impairment?

  • Methodological Answer : Conduct retrospective cohort studies with stratification by eGFR. Use logistic regression to identify predictors of treatment failure (e.g., serum urate targets). Note that probenecid retains efficacy in mild-moderate renal impairment (eGFR ≥30 ml/min), but avoid in severe cases. Monitor adverse events (e.g., gastrointestinal tolerance) and validate findings against ACR classification criteria .

Data Contradiction Analysis

Q. Why do studies report conflicting effects of probenecid on non-drug reinforcers like saccharin intake?

  • Methodological Answer : Address variability via controlled animal models (e.g., alcohol-dependent vs. non-dependent rats). Use two-way ANOVA with Holm-Sidak post-hoc tests to isolate probenecid’s effects. Ensure standardized protocols for saccharin concentration (0.066% w/v) and session duration (4 hours). Confounding factors like stress or hydration status must be controlled .

Methodological Tables

Parameter UV-Vis Method Transport Assay
Key Instrument Shimadzu UV-1800Short-circuit current system
Critical Reagent 0.1N Sodium hydroxideMatrigel for 3D cysts
Validation Metric RSD < 2%Efflux/influx clearance ratio
Reference

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.